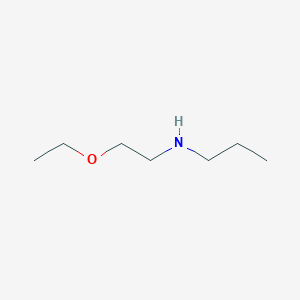
1-Propanamine, N-(2-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N-(2-ethoxyethyl)- is an organic compound belonging to the class of amines It is characterized by the presence of a propanamine group attached to a 2-ethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(2-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Propanamine, N-(2-ethoxyethyl)- may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
1-Propanamine, N-(2-ethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of amine-related biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Propanamine, N-(2-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
1-Propanamine: A simpler amine with a similar structure but without the ethoxyethyl group.
N-Ethylpropanamine: Another related compound with an ethyl group instead of the ethoxyethyl group.
2-Ethoxyethylamine: Contains the ethoxyethyl group but differs in the position of the amine group.
Uniqueness: 1-Propanamine, N-(2-ethoxyethyl)- is unique due to the presence of both the propanamine and 2-ethoxyethyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both amine functionality and ethoxyethyl characteristics.
Properties
CAS No. |
58203-03-5 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)propan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-7-9-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
IKQYXWYZNWOCCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
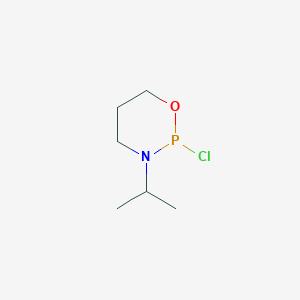
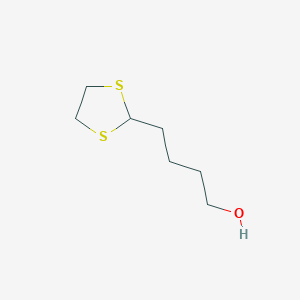
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
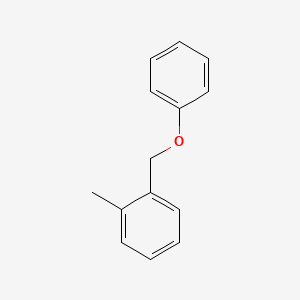
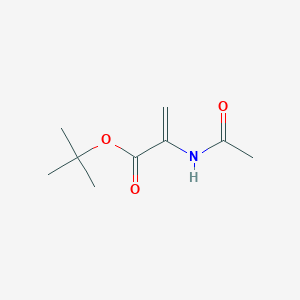
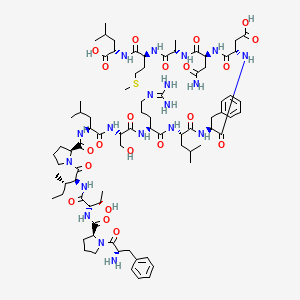
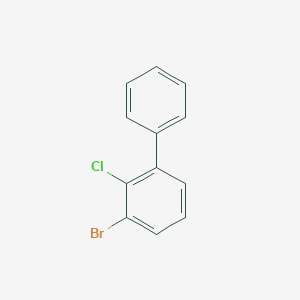
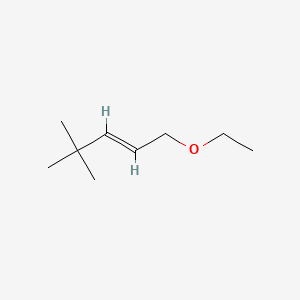
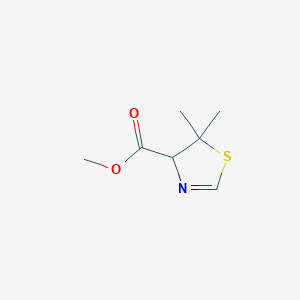
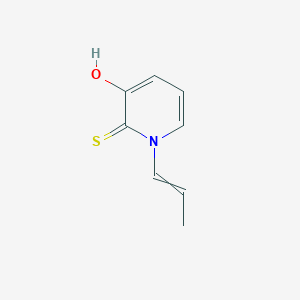
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

